molecular formula C10H12O4 B12569557 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- CAS No. 187040-02-4

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-

Cat. No.: B12569557
CAS No.: 187040-02-4
M. Wt: 196.20 g/mol
InChI Key: FYCNZNZCJCWVPK-UHFFFAOYSA-N
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Description

Crystallographic Studies and X-ray Diffraction Patterns

The crystal structure of 1,3-benzodioxole, 5-(methoxymethoxy)-4-methyl- has been resolved using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group C2/c . The asymmetric unit comprises one independent molecule, with unit cell parameters refined to a = 33.888 Å, b = 14.9497 Å, c = 8.2021 Å, and β = 94.447° . The benzodioxole core adopts a planar conformation, while the methoxymethoxy substituent at position 5 and the methyl group at position 4 introduce steric effects that slightly distort the overall molecular geometry.

The dihedral angle between the benzodioxole ring and the methoxymethoxy group is 3.25°, indicating near-coplanarity, while the methyl group at position 4 induces a minor torsional twist of 50.95° relative to the central ring . Intramolecular C–H⋯O hydrogen bonding between the methoxymethoxy oxygen and an adjacent hydrogen stabilizes this conformation, forming an S(6) ring motif . Packing analysis reveals a three-dimensional network stabilized by non-classical C–H⋯O interactions, with solvent-accessible voids along the c-axis direction .

Table 1: Crystallographic parameters for 1,3-benzodioxole, 5-(methoxymethoxy)-4-methyl-

Parameter Value
Crystal system Monoclinic
Space group C2/c
Unit cell dimensions a = 33.888 Å
b = 14.9497 Å
c = 8.2021 Å
β angle 94.447°
Volume 4142.8 ų
Z 8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187040-02-4

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-(methoxymethoxy)-4-methyl-1,3-benzodioxole

InChI

InChI=1S/C10H12O4/c1-7-8(12-5-11-2)3-4-9-10(7)14-6-13-9/h3-4H,5-6H2,1-2H3

InChI Key

FYCNZNZCJCWVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCO2)OCOC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Formation

  • Catechol Derivatives : The synthesis begins with catechol or 3,4-dihydroxybenzene derivatives, which undergo condensation with formaldehyde or methoxymethyl chloride to form the 1,3-benzodioxole ring system.
  • Methoxymethoxy Protection : The methoxymethoxy group (–OCH2OCH3) is introduced typically by reacting the phenolic hydroxyl group with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine or sodium hydride. This step protects the hydroxyl group and enhances the compound's stability during subsequent reactions.

Methylation at the 4-Position

  • The methyl group at the 4-position is introduced via electrophilic aromatic substitution, commonly using methyl iodide or dimethyl sulfate in the presence of a strong base or via Friedel-Crafts alkylation under controlled conditions to avoid polysubstitution.
  • Alternatively, methylation can be performed on a precursor molecule before ring closure to ensure regioselectivity.

Purification and Characterization

  • The crude product is purified by column chromatography or recrystallization.
  • Structural confirmation is achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation Catechol + formaldehyde or methoxymethyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temp Formation of 1,3-benzodioxole ring with methoxymethoxy protection
2 Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (e.g., acetone), reflux Introduction of methyl group at 4-position
3 Purification Column chromatography or recrystallization Isolation of pure 1,3-benzodioxole, 5-(methoxymethoxy)-4-methyl-
4 Characterization NMR, HPLC, MS Confirmation of structure and purity

Research Findings and Yields

  • Yields for the synthesis of 1,3-benzodioxole derivatives with methoxymethoxy and methyl substituents typically range from 60% to 90%, depending on the purity of starting materials and reaction optimization.
  • Reaction times vary from a few hours to overnight, with temperature control critical for regioselectivity and to prevent side reactions.
  • Analytical data confirm the presence of methoxymethoxy groups by characteristic NMR signals (e.g., singlets around 5.0 ppm for –OCH2O– protons) and methyl groups (singlets near 2.0 ppm).

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting material Catechol or substituted catechol
Methoxymethoxy introduction Methoxymethyl chloride, base (triethylamine), 0–25°C
Methylation reagent Methyl iodide or dimethyl sulfate
Solvents Dichloromethane, acetone, ethanol
Reaction time 3–18 hours
Purification method Column chromatography, recrystallization
Characterization ^1H NMR, ^13C NMR, HPLC, MS
Typical yield 60–90%

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (CH₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzodioxole ring .

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Applications

Recent studies have highlighted the potential of 1,3-benzodioxole derivatives in enhancing the anti-tumor efficiency of arsenicals. A notable research article demonstrated that these derivatives could be conjugated with arsenical precursors to create organic arsenicals that exhibit improved pharmacokinetics and anti-proliferative activities against various cancer cell lines. The study found that these compounds maintained effective blood concentrations longer than their precursors and were able to induce apoptosis in cancer cells without significant side effects .

The following table summarizes the anti-proliferative activity of various synthesized compounds based on 1,3-benzodioxole:

CompoundCancer Cell LineIC50 (μM)Selectivity Index
PZ2Molm-135.2High
PFZ2HeLa4.8Moderate
HDZ24T16.0High
MAZ2NB47.5Moderate

Mechanism of Action

The mechanism by which these compounds exert their effects involves inhibition of the thioredoxin system, leading to increased oxidative stress within cancer cells. This process ultimately triggers apoptotic pathways, making these compounds promising candidates for further development in cancer therapy .

Organic Synthesis

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various biologically active molecules. A patented method outlines a novel process for synthesizing dihydro-2,3-benzodiazepine derivatives using 1,3-benzodioxole as a precursor. This method emphasizes high enantiomeric purity and yield, which are critical for pharmaceutical applications .

The following table illustrates some derivatives synthesized from 1,3-benzodioxole along with their respective applications:

Derivative NameApplication Area
Dihydro-2,3-benzodiazepineCNS effects (anticonvulsant)
Hydroxyl-substituted derivativesPotential anti-cancer agents
Methoxy-substituted derivativesAntioxidant properties

Case Studies

Case Study: Arsenical Conjugates

In an experimental study involving the conjugation of arsenicals with 1,3-benzodioxole derivatives, researchers observed significant improvements in anti-cancer efficacy. The study utilized two leukemia cell lines (Molm-13 and NB4) and two solid tumor cell lines (HeLa and 4T1). The synthesized organic arsenicals displayed broad-spectrum anti-proliferation efficiency while exhibiting minimal toxicity towards normal cell lines .

Findings:

  • Efficacy: The conjugates demonstrated higher efficacy compared to traditional arsenicals.
  • Safety Profile: The compounds showed a favorable safety profile with reduced side effects.

Comparison with Similar Compounds

Key Observations:

  • Steric Hindrance : The 4-methyl group may reduce rotational freedom, influencing crystal packing and intermolecular interactions, as seen in analogs with bulky substituents .
  • Biological Activity : Analogs like Myristicin exhibit insecticidal properties, while glycosylated derivatives (e.g., compound 5 in ) show bioavailability improvements.

Comparison with Documented Methods:

  • Myristicin : Synthesized via allylation of safrole or direct modification of benzodioxole precursors .
  • 4,7-Dimethoxy-5-propanonyl Derivative: Derived from A. persicus root extract using chromatographic isolation .
  • Crystal Engineering : Analogs like 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibit hydrogen-bonded networks, critical for stabilizing polymorphs .

Research Findings and Data Gaps

Physicochemical Properties

  • Thermal Stability : Methoxymethoxy groups may lower melting points compared to methoxy analogs (e.g., Myristicin melts at −20°C ).
  • Spectroscopic Data : IR and NMR spectra would show characteristic peaks for the dioxole ring (C-O-C at ~940 cm⁻¹) and methoxymethoxy protons (δ 3.3–3.5 ppm in ¹H NMR).

Data Limitations

  • No direct experimental data (e.g., toxicity, solubility) exists for the target compound.
  • Synthetic protocols require validation, as current analogs rely on natural product isolation or multi-step organic synthesis .

Biological Activity

1,3-Benzodioxole derivatives, including 1,3-benzodioxole, 5-(methoxymethoxy)-4-methyl-, have garnered attention in recent years due to their diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl- is characterized by a benzodioxole core structure with methoxy and methyl substituents. Its molecular formula is C10H12O4C_{10}H_{12}O_4 with a molecular weight of approximately 196.20 g/mol.

PropertyValue
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS Number [Insert CAS Number]

Antitumor Activity

Research indicates that 1,3-benzodioxole derivatives exhibit significant antitumor properties. They achieve this through various mechanisms:

  • Enzyme Inhibition : These compounds inhibit specific enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis : They promote programmed cell death in cancer cells, making them potential candidates for leukemia and other cancers .

In a study involving the conjugation of benzodioxole derivatives with arsenical precursors, enhanced anti-proliferative effects were observed due to slower elimination rates in vivo, leading to prolonged retention in the bloodstream .

Anti-Hyperlipidemia Effects

1,3-Benzodioxole derivatives have shown promise in treating hyperlipidemia. A notable compound demonstrated:

  • Reduction of Plasma Lipids : Significant decreases in triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels were reported in hyperlipidemic mice.
  • Improved Liver Function : The compound ameliorated hepatic transaminases (AST and ALT), particularly AST levels, indicating hepatoprotective effects .

The mechanism involves modulation of lipid metabolism pathways through up-regulation of PPAR-α expression in liver tissues .

Antioxidative Activity

The antioxidative properties of 1,3-benzodioxole derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress. For instance, Hypecoumic acid derived from this class exhibited moderate antioxidative activity .

Study on Antitumor Efficacy

A recent study evaluated the efficacy of a specific benzodioxole derivative against leukemia cells. The results demonstrated:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability in vitro.
  • Mechanism Exploration : Further investigation revealed that the compound induced oxidative stress leading to apoptosis.

Hyperlipidemia Model

In another study involving Triton WR-1339-induced hyperlipidemia in mice:

  • Experimental Design : Mice were treated with the benzodioxole derivative alongside a control group receiving fenofibrate.
  • Results : The benzodioxole compound showed superior lipid-lowering effects compared to fenofibrate, alongside improved liver histopathology .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 1,3-benzodioxole derivatives, and how can spectral data discrepancies be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify methoxymethoxy (-OCH2_2OCH3_3) and methyl (-CH3_3) substituents. Compare chemical shifts to NIST reference data for 4-methoxybenzoic acid derivatives (e.g., δ ~3.8 ppm for methoxy groups) .

  • Infrared (IR) Spectroscopy : Look for C-O-C stretching (~1250 cm1^{-1}) and aromatic C-H bending (~1500 cm1^{-1}) vibrations.

  • Resolution of Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and computational predictions (e.g., DFT calculations for vibrational modes) .

    Expected Spectral Peaks
    NMR (δ, ppm) : 3.3–3.8 (methoxymethoxy), 2.1–2.5 (methyl), 6.5–7.5 (aromatic protons)
    IR (cm1^{-1}) : 1240–1270 (C-O-C), 1500–1600 (aromatic C=C)

Q. How can the stability of 1,3-benzodioxole derivatives under varying pH and temperature conditions be experimentally assessed?

  • Methodological Answer :

  • Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS.
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Reference degradation pathways observed in structurally similar compounds (e.g., hydrolysis of methoxy groups in acidic conditions) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity of the methoxymethoxy group in 1,3-benzodioxole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the methoxymethoxy group’s electron-donating effects can lower the LUMO energy, enhancing electrophilic substitution .
  • Molecular Dynamics (MD) Simulations : Study solvation effects on reactivity in polar solvents (e.g., DMSO or water).
  • Reference Data : Compare with DFT studies on 4-bromo-3-(methoxymethoxy)benzoic acid, where methoxymethoxy groups influence charge distribution .

Q. How can crystallographic techniques resolve structural ambiguities in 1,3-benzodioxole derivatives with multiple substituents?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., using ethanol/water mixtures). Analyze bond lengths and angles to confirm substituent positions.

  • Case Study : For (E)-N-(1,3-benzodioxol-5-yl) derivatives, SCXRD confirmed the planar geometry of the benzodioxole ring and substituent orientation .

    Key Crystallographic Parameters
    Space Group : P21_1/c
    Bond Lengths : C-O (1.36–1.42 Å), C-C (1.39–1.48 Å)

Contradictory Data Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for 1,3-benzodioxole derivatives?

  • Methodological Answer :

  • Reaction Optimization : Vary catalysts (e.g., Pd/C vs. CuI), solvents (polar vs. non-polar), and temperatures.
  • Case Study : The synthesis of 5-chloromethyl-1,3-benzodioxole showed yield variations (70–95%) depending on reaction time and purification methods (e.g., column chromatography vs. distillation) .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature > solvent polarity) .

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